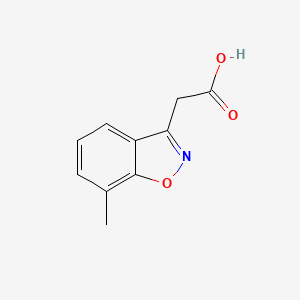

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is also known by the IUPAC name 2-(7-methylbenzo[d]isoxazol-3-yl)acetic acid . The compound appears as a yellow to brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

1. Enzyme-Catalyzed Synthesis in Antibiotic Development

2-Benzoxazolon-3-yl-acetic acid, a related compound to 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid, has been used as an acyl donor in penicillin amidase-catalyzed reactions. This process facilitated the synthesis of new cephem derivatives, a class of antibiotics, showing the potential of benzoxazolone derivatives in developing biologically active substances (Stambolieva et al., 1992).

2. Synthesis of Polyethylene Glycol Conjugates

Benzoxazolon-3-yl-acetic acid was also used to synthesize various polyethylene glycol esters. These conjugates were characterized for their potential in pharmaceutical and medical applications, showcasing the versatility of benzoxazolone derivatives (Mincheva et al., 1994).

3. Antimicrobial and Anti-inflammatory Properties

Several studies have explored the antimicrobial and anti-inflammatory properties of benzoxazole derivatives. These compounds have demonstrated significant activity against various bacterial strains and have been evaluated for their potential as analgesic and anti-inflammatory agents (Balaswamy et al., 2012; Salgın-Gökşen et al., 2007; Vodela et al., 2013).

4. Charge Density Analysis

The charge density of 2-oxo-1,3-benzoxazol-3(2H)-yl acetic acid, a closely related compound, has been studied to understand the dynamics and interactions of such molecules. This research provides insights into the molecular behavior of benzoxazole derivatives (Wang et al., 2016).

5. Heparanase Inhibition

Benzoxazol-5-yl acetic acid derivatives have been identified as effective heparanase inhibitors, showing potential in anti-angiogenic therapy. These compounds displayed significant inhibitory activity and could be valuable in cancer research and treatment (Courtney et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

It’s worth noting that benzoxazole derivatives have been known to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive t-type calcium currents .

Biochemical Pathways

Benzoxazole derivatives have been known to influence a variety of biochemical pathways, contributing to their broad range of biological activities .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects

Cellular Effects

Benzoxazole derivatives have been shown to have antimicrobial activity against a variety of bacterial and fungal strains

Properties

IUPAC Name |

2-(7-methyl-1,2-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDJLIJDLKCTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2361772.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-tert-butyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2361785.png)

![2-Chloro-1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2361786.png)

![N-[(5-Cyclopropyl-1-methylpyrazol-3-YL)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2361787.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)